3-Iodobenzonitrile
Overview
Description
3-Iodobenzonitrile is a halogenated aromatic nitrile with the molecular formula C₇H₄IN. It is characterized by the presence of an iodine atom attached to the benzene ring and a nitrile group (-CN) at the meta position. This compound is widely used in organic synthesis due to its reactivity and versatility.
Mechanism of Action
Target of Action
3-Iodobenzonitrile is a halogenated aromatic nitrile It has been used as a starting reagent in the synthesis of various compounds .
Mode of Action
It is known to participate in chemical reactions as a starting reagent . For instance, it has been used in the synthesis of tetrachloroisophthalo-[14 C]-nitrile (TCIN) .
Biochemical Pathways
Its role as a starting reagent in the synthesis of various compounds suggests that it may influence several biochemical pathways indirectly .
Result of Action
Its primary use as a starting reagent in chemical synthesis suggests that its effects are likely dependent on the specific compounds it helps produce .
Biochemical Analysis
Biochemical Properties
3-Iodobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, this compound can be used in the Suzuki reaction, a cross-coupling reaction that forms carbon-carbon bonds . This interaction is crucial for the synthesis of pharmaceuticals and other biologically active compounds.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . Additionally, its impact on gene expression can lead to changes in cellular function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, this compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This mechanism is essential for understanding its role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert beneficial effects on metabolic pathways. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for its safe and effective use in research.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the levels of specific metabolites and alter the metabolic flux within cells . These interactions are essential for its role in biochemical research and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is vital for predicting its effects on cellular function and overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles, where it exerts its biochemical effects . This localization is crucial for its activity and function within cells, as it determines the specific biochemical pathways it can influence.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodobenzonitrile can be synthesized through various methods, including:
Sandmeyer Reaction: This involves the diazotization of 3-aminobenzonitrile followed by iodination using potassium iodide and copper(I) iodide.
Direct Iodination: This method involves the direct iodination of benzonitrile using iodine and an oxidizing agent such as nitric acid.
Industrial Production Methods: In industrial settings, this compound is typically produced through the Sandmeyer reaction due to its efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate are used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are used in the presence of a boronic acid.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the nitrile group.
Major Products Formed:
Substitution: Products include azides, thiocyanates, and other substituted benzonitriles.
Coupling: Biaryl compounds are formed through Suzuki-Miyaura coupling.
Reduction: The primary product is 3-iodobenzylamine.
Scientific Research Applications
3-Iodobenzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of drugs and diagnostic agents.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
4-Iodobenzonitrile: Similar structure but with the iodine atom at the para position.
2-Iodobenzonitrile: Iodine atom at the ortho position.
3-Bromobenzonitrile: Bromine atom instead of iodine at the meta position.
Uniqueness: 3-Iodobenzonitrile is unique due to its specific reactivity and the position of the iodine atom, which influences its chemical behavior and applications. Compared to its analogs, it offers distinct advantages in certain synthetic routes and reactions, making it a valuable compound in organic synthesis.
Properties
IUPAC Name |
3-iodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN/c8-7-3-1-2-6(4-7)5-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGARPMGQRREXLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219177 | |
Record name | 3-Iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69113-59-3 | |
Record name | 3-Iodobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069113593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is the ionization energy of 3-Iodobenzonitrile determined?
A: The ionization energy of this compound was determined using the kinetic method, specifically by analyzing the dissociation of radical cations of van der Waals complexes. [] Researchers generated ionized dimeric complexes of this compound through charge exchange chemical ionization using carbon disulfide. Upon collision-induced dissociation with argon, these complexes dissociated into individual radical cations. By analyzing the ratio of ion abundances and correlating them with known ionization energies of similar compounds, the ionization energy of this compound was determined to be 9.39 ± 0.05 eV. []
Q2: Why is this compound useful in the synthesis of tetrachloroisophthalonitrile (TCIN)?
A: this compound serves as a crucial precursor in the synthesis of tetrachloroisophthalonitrile (TCIN). [] The iodine atom in this compound can be directly replaced with a 14C-labeled cyanide group using copper(I) cyanide (CuCN). This step allows for the efficient incorporation of the radioactive carbon label into the final TCIN molecule. Subsequent vapor phase chlorination then yields the desired [14C]-TCIN. This synthetic route is advantageous due to its high yield, cost-effectiveness, and efficient utilization of the radiolabel. []
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